4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient production of trifluoromethylated pyridine derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyridine ring.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or hydroxy groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyridine derivatives.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its enhanced stability and bioactivity
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop protection products.
4-(Trifluoromethyl)pyridine: A simpler analog used in various chemical syntheses.
Trifluoromethylpyridine derivatives: A broad class of compounds with applications in pharmaceuticals and agrochemicals
Uniqueness: 4-Hydroxy-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups allows for versatile chemical modifications, while the trifluoromethyl group enhances its stability and bioactivity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-5(7(8,9)10)4(12)2-3-11-6/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFRXVWIGWARNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C=CN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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